Isoleucyltyrosine

Description

Structure

3D Structure

Properties

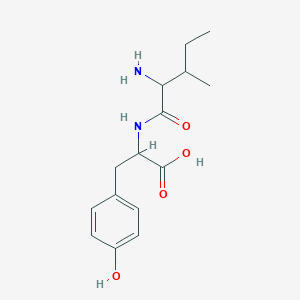

Molecular Formula |

C15H22N2O4 |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

2-[(2-amino-3-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C15H22N2O4/c1-3-9(2)13(16)14(19)17-12(15(20)21)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21) |

InChI Key |

MUFXDFWAJSPHIQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Contextualization Within Dipeptide Research and Biological Systems

Isoleucyltyrosine (Ile-Tyr) is a dipeptide formed from the proteinogenic amino acids L-isoleucine and L-tyrosine linked by a peptide bond. nih.gov As a fundamental building block of proteins, its study is intrinsically linked to the broader field of peptide and protein chemistry. Dipeptides, the simplest form of peptides, are not only intermediates in protein digestion and metabolism but can also exhibit distinct biological activities.

In biological systems, this compound is recognized as a metabolite. nih.gov It is an incomplete breakdown product of protein catabolism or digestion. While many dipeptides are transient intermediates, some, including this compound, are known to possess physiological or cell-signaling effects. One of the most studied biological activities of this compound is its potential as an angiotensin-converting enzyme (ACE) inhibitor. frontiersin.org ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. By inhibiting ACE, this compound can contribute to an antihypertensive effect, making it a subject of interest in the development of functional foods and nutraceuticals. frontiersin.orgjfda-online.com

Historical Perspective of Isoleucyltyrosine Investigation

The investigation of Isoleucyltyrosine is rooted in the foundational work on peptide chemistry pioneered by Emil Fischer at the beginning of the 20th century. Fischer is widely regarded as the father of peptide chemistry, having been the first to propose the peptide bond theory and to synthesize the first dipeptide, glycylglycine, in 1901. ias.ac.inunt.edupeptidesuk.com His systematic approach to synthesizing peptides laid the groundwork for the synthesis and study of all subsequent peptides, including this compound.

The mid-20th century saw significant advancements in peptide synthesis, most notably the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963. peptidesuk.compeptide.com This innovation revolutionized the field, making the synthesis of peptides faster, more efficient, and accessible to a wider range of researchers. These advancements undoubtedly facilitated the more routine synthesis and subsequent investigation of specific dipeptides like this compound.

Spectroscopic and Diffraction Based Structural Characterization of Isoleucyltyrosine

Food Science Research

The taste of food products derived from protein hydrolysis is often influenced by the presence of small peptides. Isoleucyltyrosine, containing hydrophobic amino acids, has been identified as a contributor to the bitter taste in certain food systems. researchgate.netnih.gov The bitterness of peptides is generally associated with the hydrophobicity of their constituent amino acids and their arrangement within the peptide sequence. tu-dresden.deresearchgate.netnih.govmdpi.comresearchgate.net Research has shown that peptides with hydrophobic amino acids, particularly at the C-terminus, tend to elicit a bitter taste by interacting with human bitter taste receptors (T2Rs). nih.govnih.gov Understanding the structural basis of this bitterness is crucial for the food industry to develop strategies for debittering protein hydrolysates and improving the palatability of functional foods. tu-dresden.deresearchgate.net

Pharmacology Research

This compound has been investigated for its potential to inhibit angiotensin-converting enzyme (ACE). nih.gov ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. nih.govpharmacologyeducation.org Inhibition of ACE leads to a decrease in the production of the vasoconstrictor angiotensin II, resulting in a blood pressure-lowering effect. pharmacologyeducation.orgderangedphysiology.com Studies have shown that certain food-derived peptides, including this compound, can act as ACE inhibitors. nih.govtargetmol.commedchemexpress.commdpi.com Research on tyrosine-containing dipeptides has indicated that this compound exhibits a selective inhibitory effect on the C-domain of ACE. nih.gov The antihypertensive effect of peptides from royal jelly, which include this compound, has been demonstrated in spontaneously hypertensive rats. nih.gov These findings suggest that this compound could be a component in functional foods or nutraceuticals aimed at managing hypertension. nih.gov

Dipeptidyl peptidase IV (DPP-IV) is another enzyme of pharmacological interest, particularly in the context of type 2 diabetes management. wikipedia.orgresearchgate.net DPP-IV inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which play a role in glucose-dependent insulin (B600854) secretion. diabetesjournals.orgnih.govportlandpress.com While the primary focus of DPP-IV inhibitor research has been on synthetic compounds like isoleucyl-thiazolidine, there is growing interest in identifying natural peptides with this activity. wikipedia.orgdiabetesjournals.org Some studies have begun to explore the potential of various dipeptides, including those containing isoleucine, as DPP-IV inhibitors, although specific, detailed research focusing solely on this compound in this context is still emerging.

Investigation of Molecular Interactions and Recognition Mechanisms Involving Isoleucyltyrosine

Enzyme-Substrate Interactions and Binding Kinetics

The interaction of Isoleucyltyrosine with enzymes, particularly peptidases, is a primary determinant of its metabolic fate and biological activity.

Kinetic Parameters (e.g., K_m, V_max) for this compound in Enzymatic Reactions

The efficiency and affinity with which an enzyme processes a substrate are quantified by the Michaelis constant (K_m) and the maximum reaction velocity (V_max). libretexts.orgnumberanalytics.com The K_m value is the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the substrate's affinity for the enzyme. libretexts.orglublin.plnih.gov A lower K_m indicates a higher affinity. nih.govsavemyexams.com V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate. numberanalytics.com

Hypothetical Data Table for this compound Enzymatic Kinetics:

This table illustrates the type of data that would be generated from such experiments. The values presented are for illustrative purposes only and are not based on experimental results.

| Enzyme | K_m (mM) | V_max (µmol/min/mg) | Specificity Constant (k_cat/K_m) (M⁻¹s⁻¹) |

|---|---|---|---|

| Peptidase A | [Value] | [Value] | [Value] |

| Peptidase B | [Value] | [Value] | [Value] |

| Peptidase C | [Value] | [Value] | [Value] |

The specificity constant, k_cat/K_m, is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the preference of an enzyme for different substrates. libretexts.org

Substrate Specificity Profiling of Peptidases for this compound

Peptidases exhibit a wide range of specificities, determined by the amino acid residues they recognize at and around the cleavage site (the scissile bond). nih.gov The residues on the N-terminal side of the cleavage are denoted P1, P2, P3, etc., while those on the C-terminal side are P1', P2', P3', etc. nih.gov The corresponding binding pockets on the enzyme are termed S1, S2, S1', S2', and so on. nih.gov

For this compound, the isoleucine residue would occupy the P1 position and the tyrosine residue the P1' position if cleaved by an endopeptidase. The specificity of various peptidases for isoleucine at the P1 position and tyrosine at the P1' position would determine their ability to hydrolyze this dipeptide. For example, some peptidases show a preference for hydrophobic residues at the P1 position, which would favor the binding of isoleucine. expasy.org Cathepsin E, for instance, has been shown to have a broadened specificity that includes leucine (B10760876) at P1 and isoleucine and tyrosine at P1' after prolonged incubation. ucsf.edu

Illustrative Substrate Specificity of Peptidases for this compound:

This table provides a hypothetical overview of how different peptidases might interact with this compound based on known peptidase specificity principles.

| Peptidase Family | General P1 Specificity | General P1' Specificity | Predicted Cleavage of Isoleucyl-Tyrosine Bond |

|---|---|---|---|

| Chymotrypsin-like | Aromatic/Large Hydrophobic (e.g., Tyr, Phe, Trp, Leu) | Variable | Unlikely (P1 preference does not match Isoleucine) |

| Trypsin-like | Basic (e.g., Lys, Arg) | Variable | Highly Unlikely |

| Elastase-like | Small Aliphatic (e.g., Ala, Val) | Variable | Possible (if S1 pocket accommodates Isoleucine) |

| Aminopeptidases | N-terminal residue | - | Possible (cleavage from the N-terminus) |

Receptor Binding Studies and Ligand-Target Recognition

Beyond enzymatic processing, this compound may exert biological effects by binding to specific protein targets such as receptors.

Mechanistic Characterization of this compound Binding to Target Proteins

The binding of a ligand like this compound to a protein receptor is a highly specific process driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic forces, hydrophobic interactions, and van der Waals forces. mdpi.commdpi.com The three-dimensional structures of both the ligand and the receptor's binding pocket dictate the specificity and affinity of this interaction. lbl.govnih.gov

While specific receptor targets for this compound have not been definitively identified in the surveyed literature, computational methods such as molecular docking and deep learning models are being used to predict potential protein targets for food-derived peptides. nih.gov Such studies could suggest potential receptors for this compound, which would then need to be validated through experimental binding assays. nih.gov These assays, often using radiolabeled ligands, can determine the binding affinity (e.g., K_d, IC50) of the peptide to its target. env.go.jpmdpi.com

Allosteric Modulation by this compound

Allosteric modulation occurs when a ligand binds to a site on a protein (an allosteric site) that is distinct from the primary binding site (orthosteric site), causing a conformational change that alters the protein's activity. libretexts.orgnih.gov This can result in either positive (enhancement) or negative (inhibition) modulation of the protein's function. libretexts.orgresearchgate.net

There is currently no direct evidence to suggest that this compound acts as an allosteric modulator. Identifying such a role would require experiments demonstrating that this compound can influence the binding or activity of an orthosteric ligand without directly competing for the same binding site. nih.gov

Protein-Protein and Peptide-Protein Interactions Modulated by this compound

Peptides can play significant roles in modulating interactions between proteins, which are fundamental to most cellular processes. mdpi.comwikipedia.orgnih.gov Short peptides can mimic protein binding sites and thereby inhibit or stabilize protein-protein interactions. frontiersin.org

The potential for this compound to modulate protein-protein interactions is an area for future research. It is conceivable that this dipeptide could bind to a protein and induce a conformational change that affects its ability to interact with other proteins. Alternatively, it could compete with a larger protein for a binding site on another protein. frontiersin.org Techniques such as co-immunoprecipitation, surface plasmon resonance, and fluorescence-based assays could be employed to investigate these possibilities. nih.gov For example, a study used a multi-task graph convolutional neural network to predict peptide-protein interactions for food peptides like this compound, suggesting potential interactions that could be further investigated. nih.gov

Enzymatic Processing, Degradation Pathways, and Metabolic Stability of Isoleucyltyrosine

Proteolytic Cleavage of Isoleucyltyrosine by Peptidases

The primary route of metabolism for dipeptides such as this compound is proteolytic cleavage, a process catalyzed by enzymes known as peptidases or proteases. healthline.com This enzymatic action breaks the peptide bond, releasing the constituent amino acids, isoleucine and tyrosine, which can then be utilized in various metabolic pathways. libretexts.org

Identification and Characterization of Relevant Peptidases

While specific peptidases that exclusively target this compound have not been extensively characterized in the scientific literature, the degradation of dipeptides is a well-understood process involving a variety of enzymes. thermofisher.com Peptidases are broadly classified as exopeptidases, which cleave at the ends of a peptide chain, and endopeptidases, which act on internal peptide bonds. For a dipeptide like this compound, exopeptidases are the primary catalysts of its breakdown.

Relevant peptidases would include:

Aminopeptidases: These enzymes cleave the N-terminal amino acid. In the case of this compound, an aminopeptidase (B13392206) would release isoleucine first.

Dipeptidases: These enzymes specifically hydrolyze dipeptides.

Cytosolic peptidases: After transport into cells, various intracellular peptidases can hydrolyze dipeptides.

The specific enzymes involved can vary depending on the tissue and subcellular location. For instance, the brush border of the small intestine is rich in peptidases that digest dietary peptides, while the liver contains enzymes that process peptides absorbed from circulation. annualreviews.org

Cleavage Site Specificity and Mechanism Elucidation

The cleavage site of this compound is the peptide bond linking the carboxyl group of isoleucine to the amino group of tyrosine. Peptidases catalyze the hydrolysis of this bond, a reaction that involves the addition of a water molecule across the bond. libretexts.org

The specificity of peptidases is determined by the amino acid residues at and near the cleavage site. For example, some peptidases have a preference for hydrophobic residues like isoleucine at the N-terminus. The aromatic side chain of tyrosine can also influence enzyme recognition and binding. scielo.br The precise mechanism of cleavage depends on the catalytic type of the peptidase (e.g., metallopeptidase, serine peptidase). thermofisher.com

In Vitro Metabolic Stability Assessment of this compound

Microsomal Stability Studies

Microsomal stability assays utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. expasy.org These assays are primarily designed to evaluate Phase I metabolic reactions (oxidation, reduction, hydrolysis). pepdd.com

For a dipeptide like this compound, while some peptidase activity may be present in microsomal preparations, they are not the primary system for evaluating proteolytic degradation. The stability of a dipeptide in a microsomal assay would likely be high unless it is susceptible to significant oxidative metabolism on its amino acid side chains.

Table 1: Representative Data for Microsomal Stability Assay

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Verapamil (Control) | 15.2 | 45.6 |

| Propranolol (Control) | 25.8 | 26.9 |

| This compound | Data not available | Data not available |

This table illustrates the type of data generated from a microsomal stability assay. Controls like Verapamil and Propranolol are used to validate the assay. Specific data for this compound is not currently published.

Hepatocyte-Based Metabolic Stability Evaluations

Hepatocytes, or liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and are considered the "gold standard" for in vitro metabolism studies. mdpi.com They provide a more complete picture of hepatic metabolism than microsomes, including the activity of cytosolic enzymes like peptidases. nih.gov

In a hepatocyte-based assay, the disappearance of this compound would be measured over time. Degradation would be expected to be more significant in hepatocytes compared to microsomes due to the presence of cytosolic peptidases that would cleave the dipeptide into its constituent amino acids.

Table 2: Representative Data for Hepatocyte Stability Assay

| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |

| 7-Hydroxycoumarin (Control) | 30.5 | 22.7 |

| Testosterone (Control) | 12.1 | 57.3 |

| This compound | Data not available | Data not available |

This table shows example data from a hepatocyte stability assay. The lack of published data for this compound highlights a gap in the current scientific literature.

Plasma Stability and Degradation Pathways

Plasma contains a variety of esterases and peptidases that can degrade susceptible compounds. nih.gov The stability of a peptide in plasma is a critical determinant of its circulating half-life and, consequently, its systemic exposure and potential for biological activity. nih.govahajournals.org Dipeptides can exhibit varying degrees of stability in plasma depending on their amino acid sequence. acs.org

An in vitro plasma stability assay would involve incubating this compound with plasma from different species (e.g., human, rat, mouse) at 37°C and monitoring its concentration over time. The primary degradation pathway in plasma would be hydrolysis of the peptide bond by plasma peptidases.

Table 3: Representative Data for Plasma Stability Assay

| Compound | Species | Half-life (t½, min) | % Remaining at 120 min |

| Procaine (Control) | Human | 5.5 | <1 |

| Propantheline (Control) | Human | 85.2 | 65 |

| This compound | Human | Data not available | Data not available |

| This compound | Rat | Data not available | Data not available |

This table provides an example of the data obtained from a plasma stability assay. The stability of this compound in plasma has not been specifically reported.

Role of Post-Translational Modifications in this compound Processing

Post-translational modifications (PTMs) are covalent chemical alterations to proteins and peptides after their synthesis, which significantly expand their functional diversity. news-medical.net These modifications, including phosphorylation, sulfation, and acetylation, are critical for regulating protein activity, stability, localization, and interactions. news-medical.net While specific PTMs of the free dipeptide this compound are not extensively documented, the presence of a tyrosine residue makes it a potential substrate for several important modifications that could influence its processing and biological activity. The primary PTMs relevant to the tyrosine residue are sulfation and phosphorylation. acs.orgnih.gov

Tyrosine Sulfation: This is a common PTM that occurs in the trans-Golgi network and is catalyzed by tyrosylprotein sulfotransferases (TPSTs). wikipedia.orgpnas.org These enzymes transfer a sulfate (B86663) group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of a tyrosine residue. pnas.orgnih.gov This modification is typically found on secreted and membrane proteins and is known to play a crucial role in modulating protein-protein interactions. wikipedia.orgacs.org For instance, tyrosine sulfation is vital for the function of various proteins involved in inflammation, immune response, and blood coagulation. wikipedia.orgpnas.org Research has identified peptides such as bradykinyl-isoleucyl-tyrosine O-sulphate, indicating that tyrosine residues within a peptide sequence containing isoleucine can indeed be sulfated. researchgate.net This sulfation is a stable modification, as no enzymatic mechanism for its removal (desulfation) is known to exist in animals. wikipedia.org The addition of a negatively charged sulfate group can significantly alter the peptide's properties, potentially affecting its interaction with enzymes responsible for its degradation or with cellular receptors. mdpi.com

Tyrosine Phosphorylation: This is a key reversible PTM where a phosphate (B84403) group is added to the hydroxyl group of a tyrosine residue by protein kinases. news-medical.netwikipedia.org The reverse reaction is catalyzed by phosphatases. Tyrosine phosphorylation is a fundamental mechanism in cellular signal transduction, regulating the activity of numerous enzymes and signaling proteins. wikipedia.orgnih.gov The addition of a phosphate group introduces a negative charge, which can induce conformational changes in the peptide, thereby altering its function, stability, or susceptibility to enzymatic cleavage. news-medical.net While this modification is primarily studied in the context of large proteins, the tyrosine in this compound makes it a theoretical substrate for tyrosine kinases.

Integration of this compound into Broader Metabolic Pathways (mechanistic)

The integration of the dipeptide this compound into the body's metabolic network is a multi-step process that begins with its absorption and is followed by enzymatic breakdown and the entry of its constituent amino acids into their respective catabolic pathways.

Absorption and Hydrolysis: Following ingestion, dipeptides like this compound are transported from the intestinal lumen into epithelial cells (enterocytes) primarily by the proton-coupled oligopeptide transporter PepT1. colostate.edumdpi.com Once inside the cell, the vast majority of di- and tripeptides are hydrolyzed into free amino acids by a variety of cytoplasmic peptidases. colostate.edu A specific enzyme that acts on this compound is the cytosolic non-specific dipeptidase (CNDP2), which preferentially hydrolyzes dipeptides containing hydrophobic amino acids. wikipedia.org This enzymatic cleavage of the peptide bond is the critical step that releases free L-isoleucine and L-tyrosine, allowing them to enter the systemic circulation and be utilized by various tissues. colostate.eduresearchgate.net

Metabolic Fate of Isoleucine: Isoleucine is an essential branched-chain amino acid (BCAA) that is both glucogenic (can be converted to glucose) and ketogenic (can be converted to ketone bodies). wikipedia.org Its catabolism involves a series of enzymatic reactions:

Transamination: The first step is the removal of the amino group by a branched-chain amino acid transaminase, producing α-keto-β-methylvalerate. ontosight.ai

Oxidative Decarboxylation: This intermediate is then converted to 2-methylbutanoyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex. ontosight.ai

β-Oxidation: A subsequent four-step process similar to fatty acid oxidation results in the final products: acetyl-CoA and propionyl-CoA. qiagen.comresearchgate.net

Acetyl-CoA can enter the citric acid (TCA) cycle for energy production or be used for the synthesis of ketone bodies or fatty acids. wikipedia.org Propionyl-CoA is converted to succinyl-CoA, an intermediate of the TCA cycle, which can also be used for gluconeogenesis. wikipedia.org Beyond energy metabolism, isoleucine itself has been shown to stimulate glucose uptake in skeletal muscle, highlighting its role in glucose homeostasis. nih.gov

Metabolic Fate of Tyrosine: Tyrosine is a non-essential amino acid that can be synthesized from phenylalanine. wikipedia.org Its degradation pathway ultimately yields intermediates for the TCA cycle.

Transamination: Tyrosine is first converted to p-hydroxyphenylpyruvate by tyrosine transaminase. wikipedia.org

Oxidation and Rearrangement: A series of enzymatic reactions, including those catalyzed by p-hydroxyphenylpyruvate dioxygenase and homogentisate (B1232598) 1,2-dioxygenase, convert p-hydroxyphenylpyruvate into maleylacetoacetate. wikipedia.orgresearchgate.net

Isomerization and Hydrolysis: Maleylacetoacetate is isomerized to fumarylacetoacetate, which is then cleaved by fumarylacetoacetate hydrolase to produce fumarate (B1241708) and acetoacetate (B1235776). wikipedia.orgontosight.ai

Fumarate is a direct intermediate of the TCA cycle, while acetoacetate is a ketone body that can be converted to acetyl-CoA and subsequently used for energy. ontosight.ai Tyrosine is also a critical precursor for the synthesis of important biological molecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones. wikipedia.org

Table of Compounds

Advanced Analytical and Bioanalytical Methodologies Applied to Isoleucyltyrosine Research

Chromatographic Separation Techniques for Isoleucyltyrosine

Chromatography is the cornerstone of dipeptide analysis, providing the necessary separation from complex mixtures prior to detection. The choice of technique depends on the physicochemical properties of the dipeptide and the matrix in which it is being analyzed.

High-Performance Liquid Chromatography (HPLC) and Ultra-HPLC (UPLC)

HPLC and its advanced counterpart, UPLC, are the most common techniques for dipeptide separation. tandfonline.com UPLC utilizes columns with smaller particle sizes (typically <2 µm) and higher pressures than traditional HPLC, resulting in significantly improved resolution, speed, and sensitivity. chromatographytoday.com

For a dipeptide like this compound, which contains both a hydrophobic (Isoleucine) and an aromatic (Tyrosine) residue, reversed-phase (RP) chromatography is the most suitable approach. RP-HPLC and RP-UPLC separate molecules based on their hydrophobicity.

Key Methodological Aspects:

Stationary Phase: C18 (octadecylsilyl) columns are the most widely used stationary phases for separating peptides due to their hydrophobicity, which allows for effective retention and separation of a wide range of peptides. tandfonline.com

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often water with an ion-pairing agent like trifluoroacetic acid, TFA) and an organic solvent (commonly acetonitrile). The gradient starts with a high aqueous content and gradually increases the organic solvent concentration to elute peptides based on increasing hydrophobicity. The presence of TFA helps to sharpen peaks and improve resolution.

Detection: The tyrosine residue in this compound contains a chromophore, allowing for detection by UV-Vis spectroscopy, typically at wavelengths of 214 nm (peptide bond) and 280 nm (aromatic side chain).

Recent studies have demonstrated that pre-column derivatization can enhance chromatographic separation and detection sensitivity. nih.gov Reagents like phenyl isocyanate (PIC) react with the N-terminal amino group, increasing the hydrophobicity of the dipeptide and improving its retention on RP columns. jst.go.jp

| Parameter | Typical Condition for Dipeptide Analysis | Relevance to this compound |

|---|---|---|

| Column | Reversed-Phase C18 or C8, <5 µm particle size | Provides good retention and separation based on the hydrophobic character of the isoleucine and tyrosine side chains. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidifies the mobile phase to protonate silanols and peptide carboxyl groups, reducing peak tailing. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier used to elute the dipeptide from the column. |

| Elution | Gradient | Allows for the separation of a wide range of peptides with varying polarities within a single run. |

| Detection | UV at 214 nm and/or 280 nm | The peptide bond absorbs at 214 nm, while the tyrosine side chain provides specific absorbance at ~280 nm. |

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field. tandfonline.com It is a high-efficiency separation technique that requires minimal sample volume and can resolve structurally similar molecules. For dipeptides, Capillary Zone Electrophoresis (CZE) is the most common mode. tandfonline.com

The separation of dipeptides by CE is highly dependent on the pH of the background electrolyte (BGE), which determines the charge state of the N-terminus, C-terminus, and any ionizable side chains. For this compound, at a low pH (e.g., 2.5), both the N-terminal amino group and the C-terminal carboxylic acid will be protonated, resulting in a net positive charge. tandfonline.com This allows for effective separation, with migration time influenced by the hydrodynamic radius of the molecule.

To improve separation, especially for chiral analysis (distinguishing L-Isoleucyl-L-Tyrosine from its D-isomers), chiral selectors like cyclodextrins can be added to the BGE. polimi.it

| Parameter | Typical Condition for Dipeptide Analysis | Relevance to this compound |

|---|---|---|

| Capillary | Fused-silica, 50-75 µm i.d., 50-100 cm length | Standard for most CE applications, providing good resolution and efficiency. |

| Background Electrolyte (BGE) | 20-100 mM phosphate (B84403) or borate (B1201080) buffer | Buffer choice and pH are critical for controlling the charge state and migration of the dipeptide. tandfonline.com |

| pH | 2.5 or >9.0 | At low pH, peptides are cationic; at high pH, they are anionic. This maximizes charge differences for better separation. tandfonline.com |

| Applied Voltage | 15-30 kV | Higher voltages lead to faster separations but can generate Joule heating, which may affect resolution. |

| Chiral Selector (optional) | β-cyclodextrin | Necessary for separating stereoisomers (e.g., L-Ile-L-Tyr from D-Ile-L-Tyr). polimi.it |

Coupled Techniques in this compound Quantification and Identification

Coupling separation techniques with mass spectrometry provides a powerful platform for both identifying and quantifying dipeptides with high sensitivity and specificity.

LC-MS/MS for Comprehensive Profile Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for targeted peptide quantification in complex biological matrices. The coupling of HPLC or UPLC with a tandem mass spectrometer (typically a triple quadrupole) allows for the selection of a specific precursor ion (the molecular ion of this compound) and the monitoring of its characteristic fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. veedalifesciences.com

A key challenge in dipeptide analysis is distinguishing between structural isomers (e.g., this compound vs. Tyrosyl-isoleucine). While they have the same mass, they can be separated chromatographically and will produce different fragment ions in the mass spectrometer, allowing for their unambiguous identification. nih.govacs.org Recent studies have developed comprehensive analytical platforms capable of quantifying hundreds of dipeptides, including isomers, in biological tissues. nih.govresearchgate.net These methods often report detection limits in the nanomolar range (0.088–83.1 nM). nih.govacs.org

To enhance sensitivity, derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used. nih.gov This labels the primary amine of the dipeptide, improving ionization efficiency and chromatographic retention. nih.gov

GC-MS in this compound Metabolic Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for metabolic analysis. However, dipeptides like this compound are non-volatile and must be chemically modified through derivatization before they can be analyzed by GC. researchgate.net

Common derivatization strategies involve a two-step process:

Esterification: The carboxylic acid group is converted to an ester (e.g., a methyl ester) using reagents like methanolic HCl. nih.gov

Acylation: The amino and hydroxyl groups are acylated using reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govnorthwestern.edu

The resulting volatile derivative can then be separated by GC and identified by its mass spectrum. GC-MS is particularly useful for distinguishing isomers and has been applied to the analysis of dipeptides in various biological samples. northwestern.edu For instance, the use of MTBSTFA to create tBDMS derivatives has been shown to be effective for analyzing dipeptides like cysteinyl-glycine in brain tissue extracts. northwestern.edu

Immunoassays and Affinity-Based Methods for this compound Detection

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to its target antigen. While highly effective for large molecules like proteins, developing antibodies that can specifically recognize a small dipeptide like this compound is challenging. The dipeptide itself is too small to be immunogenic, so it must first be conjugated to a larger carrier protein to elicit an immune response. nih.gov

Despite the challenges, immunoassays for small molecules are feasible. mdpi.com Phage display technology, for example, can be used to screen vast libraries of peptides or antibody fragments to find binders that recognize a specific target, including small molecules. mdpi.com

Another affinity-based approach is affinity chromatography, where a ligand that specifically binds this compound is immobilized on a solid support. This can be used to selectively capture and purify the dipeptide from a complex mixture. For example, the antibiotic vancomycin (B549263) is known to bind to dipeptides ending in D-alanine, and this interaction has been studied using affinity capillary electrophoresis. rsc.org While not directly applicable to this compound, this demonstrates the principle of using specific binding interactions for analysis.

Currently, the development of specific immunoassays for this compound is not widely reported in the literature, and LC-MS/MS remains the predominant technique for its specific detection and quantification.

Microfluidics and Miniaturized Platforms for this compound Analysis

The analysis of dipeptides such as this compound is increasingly benefiting from the advent of microfluidics and miniaturized analytical platforms. These technologies, often referred to as lab-on-a-chip (LOC) or micro total analysis systems (µTAS), integrate complex laboratory functions onto a single device, typically only a few square centimeters in size. mdpi.com The primary advantages of this approach include drastically reduced consumption of samples and reagents, significantly faster analysis times, higher throughput, and enhanced separation efficiency and sensitivity. mdpi.comnih.gov For this compound research, these platforms offer powerful tools for high-resolution separation and sensitive detection in complex biological matrices.

Miniaturized systems achieve superior performance by manipulating fluids in channels with micrometer dimensions. This scaling down of analytical processes allows for more precise control over separation conditions and enables the coupling of multiple analytical steps, from sample preparation to detection, on a single chip. nih.gov Key miniaturized techniques applicable to this compound analysis include microchip capillary electrophoresis and micro-high-performance liquid chromatography.

Microchip Capillary Electrophoresis (MCE)

Capillary electrophoresis (CE) separates charged molecules based on their electrophoretic mobility in an electric field. clinicallab.com When implemented on a microchip, this technique offers extremely fast and highly efficient separations. This compound, as a dipeptide, possesses ionizable amino and carboxyl groups, making it well-suited for CE-based analysis. The separation relies on the charge-to-mass ratio of the analyte. youtube.com

Research in microchip CE has demonstrated the ultra-fast separation of peptides. For instance, studies using microfluidic channels packed with photonic crystals have achieved peptide separations in as little as 12 seconds with high reproducibility. psu.edu Such systems report theoretical plate heights as low as 300 nm, indicating very high separation efficiency, and relative standard deviations (RSD) for migration time between 0.24% and 0.35%. psu.edu The small inner diameter of the capillaries (typically 10–100 µm) allows for the application of high voltages, which shortens analysis time while efficient heat dissipation prevents sample degradation. clinicallab.com

Micro-High-Performance Liquid Chromatography (µHPLC)

High-performance liquid chromatography (HPLC) is a cornerstone of peptide analysis. Its miniaturization onto a chip format (on-chip LC) brings significant gains in performance and sample economy. mdpi.com These micro-devices typically feature channels packed with a stationary phase, such as C18-modified silica (B1680970) particles, to perform reversed-phase chromatography. americanlaboratory.com The separation of this compound on a µHPLC system would be based on its hydrophobicity, allowing for effective resolution from other peptides and matrix components.

Downscaling the column's internal diameter from standard 4.6 mm to 0.5 mm or less has been shown to be possible without sacrificing separation power. nih.gov A key advantage of µHPLC is the increased sensitivity observed with concentration-dependent detectors like UV and mass spectrometry. hplc.eu The lower flow rates (in the µL/min range) result in a higher analyte concentration at the detector, thereby enhancing the signal. hplc.eu This is particularly valuable when analyzing trace amounts of this compound in limited biological samples.

Table 1: Comparison of Miniaturized Analytical Platforms for Dipeptide Analysis

This table provides a comparative overview of the typical performance characteristics of MCE and µHPLC, which are applicable to the analysis of this compound.

| Parameter | Microchip Capillary Electrophoresis (MCE) | Micro-High-Performance Liquid Chromatography (µHPLC) |

| Principle | Separation based on charge-to-mass ratio in an electric field. clinicallab.com | Separation based on partitioning between mobile and stationary phases. mdpi.com |

| Analysis Speed | Very fast (seconds to minutes). psu.edu | Fast (minutes). nih.gov |

| Sample Volume | Nanoliters (nL). nvkc.nl | Nanoliters (nL) to Microliters (µL). lcms.cz |

| Separation Efficiency | Very high (hundreds of thousands of theoretical plates). youtube.com | High (tens of thousands of theoretical plates). |

| Key Advantages | High speed, high resolution, minimal reagent use. | High sensitivity, compatibility with various detectors (especially MS), robust. hplc.eu |

| Common Detectors | UV, Contactless Conductivity, Mass Spectrometry (MS). instructables.com | UV, Mass Spectrometry (MS). nih.gov |

Detailed Research Findings in Miniaturized Peptide Analysis

While specific studies on this compound using these platforms are not extensively documented, research on similar molecules provides a clear indication of the potential. For example, a hybrid microfluidic system has been developed for the detection of phosphorylated tyrosine (pY), a modified form of one of this compound's constituent amino acids. rsc.org This system uses fluorescent molecularly imprinted polymer (MIP) particles on a chip to selectively bind and generate a "light-up" signal for pY-containing peptides, achieving detection in the micromolar range (1.5–50 µM). rsc.org This demonstrates the potential for developing highly selective and sensitive detection schemes for this compound on miniaturized platforms.

Furthermore, the coupling of on-chip separation with mass spectrometry (MS) is a powerful combination for peptide analysis. nih.gov The direct integration of a µHPLC chip with an electrospray ionization (ESI) source for MS allows for the seamless separation and structural identification of peptides from complex mixtures, such as those found in metabolomics studies of fecal samples where dipeptide levels are relevant biomarkers. aacrjournals.org

Table 2: Examples of Microfluidic Systems in Peptide and Amino Acid Analysis

This table summarizes findings from relevant studies, highlighting the performance of various miniaturized platforms.

| Platform Type | Analyte(s) | Key Performance Metrics | Reference |

| Photonic Crystal Microchip CE | FITC-labeled peptides | Separation Time: 12 s; Column Efficiency: 0.81–1.01 µm plate height; RSD (Migration Time): 0.24%–0.35% | psu.edu |

| µHPLC-Ion Exchange | Peptide enantiomers (up to hexamers) | Baseline resolution of stereoisomers for peptides with up to four amino acid residues. | nih.gov |

| Microfluidic Chip with MIPs | Phosphorylated Tyrosine (pY) Peptides | Dynamic Range: 1.5–50 µM; Real-time fluorescence detection. | rsc.org |

| Capillary HPLC-MS | Standard peptides and proteins | RSD (Retention Time): < 0.5%; High sensitivity for low concentration samples. | lcms.cz |

Computational Chemistry and in Silico Modeling of Isoleucyltyrosine Systems

Molecular Dynamics (MD) Simulations of Isoleucyltyrosine

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, enabling the exploration of the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes the positions, velocities, and energies of the constituent atoms over time, providing a dynamic view of molecular behavior. nih.govbonvinlab.org

The biological function of a peptide is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational sampling for a dipeptide like this compound involves exploring its potential energy surface to identify low-energy, stable conformations. Various algorithms, such as stochastic search or LowModeMD, can be employed to generate a diverse ensemble of conformations. molsis.co.jp Due to the presence of multiple rotatable bonds in its backbone and side chains (isoleucine and tyrosine), this compound can adopt a wide range of shapes in solution.

Once an MD simulation is complete, the resulting trajectory, which contains thousands to millions of structural snapshots, is analyzed to extract meaningful biochemical information. inflibnet.ac.in Key analytical techniques include:

Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of superimposed conformations over time, providing an indication of structural stability. inflibnet.ac.in A stable RMSD value over time suggests that the simulation has reached equilibrium. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of individual residues or atoms around their average position. brunel.ac.uk This analysis helps identify flexible regions of the dipeptide, such as the termini or side chains, versus more rigid regions like the peptide bond.

Cluster Analysis: This technique groups structurally similar conformations from the trajectory, allowing for the identification of the most populated and representative conformational states of this compound. bonvinlab.orgfrontiersin.org

Table 1: Trajectory Analysis Parameters for this compound MD Simulation This table is illustrative and presents the type of data obtained from a typical MD trajectory analysis.

| Parameter | Description | Typical Value Range (Conceptual) | Implication for this compound |

|---|---|---|---|

| Backbone RMSD | Measures deviation of backbone atoms from a reference structure. | 1-3 Å | Indicates overall structural stability. |

| Side Chain RMSF | Measures fluctuation of atoms in the isoleucine and tyrosine side chains. | 2-5 Å | Highlights the flexibility of the functional groups. |

| Radius of Gyration (Rg) | Measures the compactness of the dipeptide structure. | 5-8 Å | Reveals changes in overall shape and folding. |

| Dominant Cluster Size | Percentage of trajectory frames belonging to the most populated cluster. | 30-60% | Represents the most probable conformation in solution. |

MD simulations are instrumental in evaluating the stability and dynamics of this compound when bound to a biological target, such as an enzyme or receptor. frontiersin.orgundip.ac.id After docking the dipeptide into the protein's binding site, a simulation of the entire complex, typically solvated in a water box with ions, is performed. igem.wikimdpi.com The stability of this complex is a critical indicator of binding affinity and potential biological activity.

Analysis of the simulation trajectory focuses on several parameters:

Protein-Ligand RMSD: The RMSD of the ligand (this compound) with respect to the protein's binding pocket is monitored. A low and stable RMSD suggests the ligand remains securely bound in its initial predicted pose. researchgate.net

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between this compound and protein residues are tracked throughout the simulation. Persistent hydrogen bonds are key indicators of stable and specific interactions. nih.gov

Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the complex from the MD trajectory snapshots. researchgate.net This provides a quantitative measure of the binding affinity.

Studies have utilized these simulation techniques to understand the interactions of dipeptides. For instance, simulations can reveal how temperature changes affect the stability, conformation, and interactions within a protein-peptide complex. undip.ac.id Such analyses confirm that the stability of the complex is maintained by a network of interactions, including hydrogen bonds and van der Waals forces. researchgate.net

Table 2: Key Metrics for Analyzing Protein-Isoleucyltyrosine Complex Stability

| Metric | Purpose | Favorable Outcome Indication |

|---|---|---|

| Ligand RMSD | Assesses the stability of this compound's position in the binding site. | Low, stable RMSD values (< 2.5 Å). |

| Protein RMSF | Identifies which parts of the protein are affected by ligand binding. | Reduced fluctuations in binding site residues. |

| Intermolecular H-Bonds | Quantifies the key polar interactions stabilizing the complex. | High number of persistent hydrogen bonds. |

| MM/PBSA Binding Energy | Estimates the free energy of binding. | A large, negative ΔG value. |

The accuracy of any MD simulation is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. inflibnet.ac.in For a dipeptide like this compound, this includes parameters for bond stretching, angle bending, torsional rotations (dihedrals), and non-bonded interactions (van der Waals and electrostatic).

Standard force fields like AMBER, CHARMM, and GROMOS are widely used for protein simulations. bioexcel.euambermd.org These force fields contain pre-optimized parameters for the 20 standard amino acids. The development and validation for a specific molecule like this compound would involve:

Parameterization: This step involves deriving parameters, particularly partial atomic charges and dihedral terms, for the dipeptide. This is often done by fitting the force field energies to high-level quantum mechanics (QM) calculations for various conformations of the molecule. chemrxiv.org

Validation: The newly parameterized force field is then tested for its ability to reproduce known experimental data, such as conformational preferences from NMR studies or thermodynamic properties. nih.gov The goal is to ensure the force field provides a balanced and accurate description of the molecule's behavior. chemrxiv.orgmdpi.com

While standard force fields are generally robust, specific parameterization may be necessary for non-standard amino acids or post-translationally modified residues to ensure simulation accuracy. ambermd.orgnih.gov The development of reactive force fields, such as ReaxFF, further extends the capability of simulations to model chemical reactions, although this is less common for standard stability and binding studies. wikipedia.orgtu-chemnitz.de

Table 3: Common Force Fields for Peptide and Protein Simulations

| Force Field Family | Key Features | Typical Application |

|---|---|---|

| AMBER (e.g., ff14SB) | Widely used for proteins and nucleic acids; well-validated. nih.gov | General protein dynamics, binding studies. |

| CHARMM (e.g., CHARMM36) | Comprehensive parameterization for proteins, lipids, and nucleic acids. bioexcel.eu | Protein folding, membrane protein simulations. |

| GROMOS | Optimized for efficiency in GROMACS software; uses a united-atom representation. | High-throughput simulations, large systems. |

| OPLS-AA/L | Optimized for liquid simulations, providing good descriptions of condensed-phase properties. igem.wiki | Solvated protein dynamics. |

| GAFF (General Amber Force Field) | Designed for organic molecules, often used for ligands in protein-ligand simulations. ambermd.org | Parameterizing drug-like molecules and ligands. |

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to another (the receptor, e.g., a protein). researchgate.net This method is crucial in drug discovery and for elucidating the potential biological roles of small molecules. researchgate.netnih.gov

The docking process involves sampling a large number of possible conformations of this compound within the binding site of a target protein and then ranking these poses using a scoring function. oatext.com Studies have used docking to investigate the interaction of this compound with various protein targets. For example, deep learning models have predicted potential health effects of food-derived peptides like this compound by first identifying potential protein targets and then confirming the interactions using docking simulations. x-mol.netnih.govresearchgate.net

The primary output of a docking study is a set of predicted binding poses. Analysis of the top-ranked pose reveals key molecular interactions:

Hydrogen Bonds: Identifying specific donor-acceptor pairs between this compound and protein residues.

Hydrophobic Interactions: The nonpolar side chain of isoleucine and the aromatic ring of tyrosine can form favorable hydrophobic contacts with nonpolar pockets in the receptor.

Electrostatic Interactions: The charged N-terminus and C-terminus of the dipeptide can form salt bridges with oppositely charged residues on the protein surface.

Pi-stacking: The tyrosine ring can engage in π-π or cation-π interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding site.

These predicted interactions provide a structural hypothesis for the molecule's mechanism of action. researchgate.netresearchgate.net

Table 4: Illustrative Docking Results for this compound with a Hypothetical Kinase Target

| Interaction Type | This compound Moiety | Interacting Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Backbone Carbonyl (O) | LYS 45 (Backbone NH) | 2.9 |

| Hydrogen Bond | Tyrosine Hydroxyl (OH) | ASP 102 (Side Chain COO-) | 2.7 |

| Salt Bridge | N-terminus (NH3+) | GLU 88 (Side Chain COO-) | 3.5 |

| Hydrophobic Contact | Isoleucine Side Chain | VAL 25, LEU 95 | < 4.0 |

| Pi-Stacking | Tyrosine Ring | PHE 100 (Aromatic Ring) | 4.2 |

The reliability of molecular docking heavily depends on the performance of the docking algorithm and its associated scoring function. nih.gov Docking algorithms (e.g., genetic algorithms in AutoDock, GOLD) are responsible for the conformational search, while scoring functions estimate the binding affinity for each generated pose. goettingen-research-online.de

Scoring functions can be broadly categorized into three types: oatext.comwikipedia.org

Force-Field-Based: These functions use terms from classical force fields, such as van der Waals and electrostatic energies, to calculate the interaction energy. oatext.comgoettingen-research-online.de

Empirical: These are regression-based functions that use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) fitted to experimental binding data. nih.gov

Knowledge-Based: These derive statistical potentials from the frequency of observed atom-atom contacts in large databases of known protein-ligand complexes. wikipedia.org

Evaluating these methods for peptide ligands like this compound presents unique challenges due to the high conformational flexibility of peptides. researchgate.net Benchmarking studies have evaluated various docking programs for their ability to reproduce the crystal structures of peptide-ligand complexes. biorxiv.org For example, one study found that AutoDock performed better than several other programs in reproducing crystallographic poses for peptide ligands, though success rates were generally lower than for typical small molecules. researchgate.netbiorxiv.org The performance can be highly dependent on the specific target and the nature of the peptide. Often, consensus scoring, which combines the results from multiple scoring functions, is used to improve the accuracy of prediction. nih.gov

Table 5: Comparative Evaluation of Docking Algorithms for Peptide-Ligand Docking Based on findings from general benchmarking studies for peptide ligands. researchgate.netbiorxiv.org

| Docking Program | Scoring Function Type | Average RMSD (Top Pose) [Å] | Success Rate (<2.0 Å RMSD) |

|---|---|---|---|

| AutoDock | Force-Field-Based goettingen-research-online.de | 4.74 researchgate.net | 21.05% biorxiv.org |

| GOLD | Hybrid (Force-Field, Empirical) | ~5.0 - 6.0 | ~15-20% |

| DOCK 6 | Force-Field-Based | ~5.5 - 6.5 | ~10-15% |

| AutoDock Vina | Hybrid (Empirical, Knowledge-Based) | ~5.0 - 6.0 | ~15-20% |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uestc.edu.cnneovarsity.org In the context of this compound and its analogues, QSAR studies are instrumental in predicting bioactivities, such as enzyme inhibition or antioxidant capacity, thereby guiding the synthesis of more potent derivatives. researchgate.netnih.gov The fundamental principle is that the biological activity of a peptide is determined by its structural, physicochemical, and electronic properties. researchgate.netnih.gov

The initial and most critical step in QSAR modeling is to numerically represent the molecular structure of this compound analogues using molecular descriptors. sci-hub.st These descriptors encode various aspects of the peptide's constitution. For dipeptides like this compound, descriptors can be categorized based on the properties of the individual amino acid residues (Isoleucine and Tyrosine) and the dipeptide as a whole. nih.govnih.gov

A vast number of descriptors can be calculated, ranging from simple 1D properties to complex 3D fields. frontiersin.org Common descriptor categories include:

Physicochemical Properties: These relate to hydrophobicity, polarity, van der Waal's volume, and net charge of the amino acid side chains. nih.govbiospec.net For instance, improved descriptor sets often focus on two primary orthogonal scales: one linked to hydrophilicity/hydrophobicity and the other to the volume of the amino acid residue. biospec.netacs.org

Topological Descriptors: These describe the connectivity and branching of the atoms within the molecule.

Electronic Descriptors: These quantify aspects like dipole moment and the distribution of electron density, which are crucial for intermolecular interactions.

3D Descriptors: Derived from the three-dimensional conformation of the peptide, these include steric and electrostatic fields, as calculated in methods like Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgimist.ma

Given the large number of potential descriptors, a crucial step is feature selection . This process aims to identify the most relevant descriptors that have a significant correlation with the biological activity, while removing redundant or irrelevant variables. sci-hub.st Using too many descriptors can lead to overfitting, where the model performs well on the training data but fails to predict the activity of new compounds accurately. rsc.org Common feature selection techniques applied in peptide QSAR include:

Stepwise Multiple Regression (SMR): A method that iteratively adds or removes descriptors from the model based on their statistical significance. benthamdirect.com

Genetic Algorithms (GA): An optimization approach that mimics natural selection to evolve a population of descriptor subsets to find the optimal combination for model building. chemrxiv.org

Recursive Feature Elimination (RFE): This technique recursively removes the least important features and builds a model on the remaining ones until the optimal number of features is reached. rsc.org

Binary Matrix Shuffling Filter (BMSF): A method used to select important low-dimensional features from a high-dimensional descriptor space. nih.gov

The following table summarizes descriptor types and feature selection methods relevant to the study of this compound analogues.

| Category | Sub-Category/Descriptor Example | Relevance to this compound Analogues | Feature Selection Methods |

| Physicochemical | Hydrophobicity scales (e.g., Kyte-Doolittle) | The hydrophobic isoleucine and aromatic tyrosine contribute significantly to binding interactions. | Stepwise Multiple Regression (SMR) |

| van der Waal's Volume | Steric hindrance and fit within a receptor pocket are dictated by molecular size. nih.gov | Genetic Algorithms (GA) | |

| Net Charge / pKa | The charge state of the N-terminus, C-terminus, and Tyrosine's hydroxyl group influences electrostatic interactions. nih.gov | Recursive Feature Elimination (RFE) | |

| Electronic | Dipole Moment | Governs long-range electrostatic interactions with biological targets. | SelectFromModel |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | ||

| 3D Descriptors | CoMSIA Fields (Steric, Electrostatic, Hydrophobic) | Provides a 3D map of where structural modifications would enhance or diminish activity. imist.ma | |

| Amino Acid Indices | AAIndex Database | A comprehensive source of over 500 numerical indices representing various amino acid properties. sci-hub.stnih.gov | Binary Matrix Shuffling Filter (BMSF) |

Once a relevant set of descriptors is selected, a mathematical model is constructed to correlate these descriptors with the observed biological activity (e.g., IC₅₀ values). researchgate.net Various machine learning and statistical algorithms can be employed for this purpose. frontiersin.org

Common modeling techniques include:

Multiple Linear Regression (MLR): Creates a simple linear equation relating the descriptors to the activity. nih.govbenthamdirect.com

Partial Least Squares (PLS) Regression: A robust method suitable for data with more variables than observations and where descriptors may be inter-correlated. uestc.edu.cnresearchgate.net

Support Vector Machines (SVM) / Support Vector Regression (SVR): A powerful, non-linear method that finds a hyperplane to best separate or regress the data. nih.govpku.edu.cn

Artificial Neural Networks (ANN): A complex, non-linear approach inspired by the human brain, capable of modeling highly intricate structure-activity relationships. uestc.edu.cnneovarsity.org

Tree-based Methods: Algorithms like Random Forest and Gradient Boosting can capture complex non-linear interactions and are generally robust to overfitting. nih.govrsc.org

The development of a predictive model is incomplete without rigorous validation. chemrxiv.org Validation ensures that the model is statistically robust, has not been overfitted, and possesses good predictive power for new, untested compounds. benthamdirect.comacs.org Validation is typically performed using both internal and external methods:

Internal Validation: Uses the initial training dataset to assess the model's stability. The most common method is cross-validation (e.g., leave-one-out or k-fold), which yields a cross-validation coefficient (Q²). researchgate.netacs.org

External Validation: The model's true predictive power is assessed using an external test set—a subset of compounds that were not used during model development. The performance is measured by the predictive correlation coefficient (R²_pred). chemrxiv.orgnih.gov

The table below outlines key statistical parameters used for QSAR model validation.

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables (descriptors) for the training set. | > 0.6 |

| Cross-validated R² | Q² | An internal validation metric that assesses the model's predictive power through cross-validation. benthamdirect.com | > 0.5 |

| Predictive R² | R²_pred | Measures the model's performance on an external test set, indicating its true predictive ability for new data. chemrxiv.org | > 0.5 |

| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors (residuals). Lower values indicate a better fit. acs.org | As low as possible |

| Applicability Domain | AD | Defines the chemical space of the training set. A prediction is considered reliable only if the new compound falls within the model's AD. chemrxiv.org | N/A |

Bioinformatics and Machine Learning in this compound Research

Bioinformatics and machine learning extend beyond traditional QSAR to explore broader aspects of peptide function, from predicting biological roles based on sequence to designing entirely new peptides with specific properties. researchhub.comresearchgate.net

The function of a peptide is intrinsically linked to its amino acid sequence. researchhub.com Machine learning algorithms can be trained on large datasets of peptides with known functions to learn these complex sequence-function relationships. pnas.org For a dipeptide like this compound, these methods can predict its potential biological targets and health effects.

A notable study employed a multi-task graph convolutional neural network to predict the health effects of food-derived peptides, including this compound. nih.govx-mol.net The model was built using a massive dataset of over 21,000 known peptide-protein interactions. nih.govx-mol.net This approach first predicts the potential protein targets of a given peptide and then infers its health effects based on the known therapeutic roles of those target proteins. For several food peptides, including this compound, the model suggested potential blood-pressure-lowering, blood-glucose-lowering, and anti-cancer effects, which were further supported by molecular docking simulations. nih.govx-mol.netresearchgate.netresearchgate.net

Other machine learning approaches for function prediction include:

Supervised Classification: Algorithms like Support Vector Machines (SVM) and Random Forests can be trained to classify peptides into functional categories (e.g., antimicrobial, anti-inflammatory, cell-penetrating) based on sequence-derived features. rsc.orgfrontiersin.orgnih.gov

Deep Learning Models: Architectures like recurrent neural networks (RNNs) or transformers can process sequential data effectively, capturing patterns in the amino acid sequence to predict function. pnas.org

The table below illustrates the concept of sequence-to-function prediction for this compound.

| Input (Peptide) | Machine Learning Model | Predicted Protein Targets | Predicted Health Effect | Reference |

| This compound | Multi-task Graph Convolutional Neural Network | (Various, e.g., enzymes in metabolic or signaling pathways) | Blood-pressure lowering, Blood-glucose lowering, Anti-cancer | nih.govx-mol.netresearchgate.net |

Computational peptide design aims to create novel peptide sequences with desired functionalities, such as enhanced stability or high binding affinity to a specific target. units.it This process leverages machine learning and molecular simulation to navigate the immense chemical space of possible peptide sequences. menten.ai For this compound, this could involve designing analogues with improved therapeutic properties.

The design process is often an iterative cycle known as active learning:

Define Objective: A specific goal is set, such as maximizing the binding affinity to a protein target identified in the function prediction stage.

Generate Candidates: A generative machine learning model, such as a Generative Adversarial Network (GAN) or a Variational Autoencoder (VAE), is used to propose new peptide sequences. peerj.comnih.gov These models learn the underlying patterns of known functional peptides and can generate novel, diverse candidates.

Evaluate and Screen: The generated sequences are evaluated using a scoring function. This can be a previously developed QSAR model, a molecular docking simulation to estimate binding energy, or a molecular dynamics simulation to assess conformational stability. units.ittandfonline.com

Select and Refine: The most promising candidates are selected, and the data from the evaluation is used to retrain and improve the generative model for the next cycle. rsc.org

For example, to design an this compound-based peptide with enhanced anti-inflammatory activity, a researcher might use a machine learning tool to predict anti-inflammatory properties as the scoring function within a generative design loop. frontiersin.org The model would explore modifications to the this compound backbone or the addition of other amino acids, guided by the goal of increasing the predicted anti-inflammatory score while maintaining other desirable properties like low toxicity. frontiersin.org

The general workflow for computational peptide design is outlined below.

| Step | Description | Example for an this compound-based Peptide |

| 1. Target & Objective Definition | Identify the biological target and the desired functional outcome. | Target a pro-inflammatory cytokine receptor; Objective is to maximize binding affinity. |

| 2. Model Selection | Choose a generative algorithm (e.g., GAN, VAE, ProteinMPNN) for sequence generation. nih.govbakerlab.org | Use a conditional GAN trained on known anti-inflammatory peptides. |

| 3. Candidate Generation | The model proposes new sequences based on the this compound motif. | Generate 10,000 tri- and tetrapeptide sequences containing the Ile-Tyr core. |

| 4. In Silico Evaluation | Screen candidates using predictive models (QSAR, docking, etc.). units.it | Use a QSAR model to predict activity and molecular docking to estimate binding energy to the target receptor. |

| 5. Iteration | Use the results from the evaluation to update the generative model and repeat the cycle. | Select the top 1% of candidates to "fine-tune" the generator for the next round of sequence design. |

| 6. Experimental Validation | Synthesize and test the most promising computationally designed peptides in vitro. | Synthesize the top 5 designed peptides and test their ability to inhibit cytokine release in a cell-based assay. |

Mechanistic Biological Investigations of Isoleucyltyrosine S Activities

Influence on Cellular Responses and Signaling Pathways (in vitro mechanistic studies)

Isoleucyltyrosine demonstrates a significant ability to influence intracellular signaling networks, thereby altering cellular responses to external stimuli. These effects are critical to its observed biological activities, particularly in the context of inflammation and microbial communication.

In vitro studies using various cell lines, most notably macrophage models such as RAW 264.7, have revealed that linear this compound possesses potent immunomodulatory properties. Its mechanism of action is centered on the attenuation of pro-inflammatory signaling pathways that are typically activated by stimulants like lipopolysaccharide (LPS).

The primary targets of this compound are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling cascades.

NF-κB Pathway: this compound has been shown to inhibit the phosphorylation and subsequent degradation of the Inhibitor of kappa B alpha (IκBα). This action prevents the nuclear translocation of the NF-κB p65 subunit, a critical transcription factor responsible for initiating the expression of numerous pro-inflammatory genes.

MAPK Pathway: The dipeptide also suppresses the phosphorylation of key MAPK proteins, including p38 MAPK and c-Jun N-terminal kinase (JNK). By inhibiting the activation of these kinases, this compound effectively disrupts the downstream signaling events that lead to an inflammatory response.

The collective impact of this dual-pathway inhibition is a marked reduction in the production and release of pro-inflammatory mediators. This includes a decrease in cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as a downregulation of enzymes like inducible Nitric Oxide Synthase (iNOS), which is responsible for producing nitric oxide.

Data Table 8.1.1: Mechanistic Effects of this compound on Inflammatory Signaling

Click to view interactive data

| Cellular Model | Stimulant | Pathway Targeted | Key Molecular Event Inhibited | Downstream Outcome |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | NF-κB Pathway | Phosphorylation/degradation of IκBα; Nuclear translocation of p65 | Reduced expression of TNF-α, IL-6, iNOS |

| RAW 264.7 Murine Macrophages | Lipopolysaccharide (LPS) | MAPK Pathway | Phosphorylation of p38 MAPK | Reduced production of pro-inflammatory cytokines |

| Human Monocytic Cells | Various pro-inflammatory agents | MAPK Pathway | Phosphorylation of JNK | Attenuation of inflammatory gene expression |

While the linear form of this compound modulates eukaryotic cell signaling, its cyclic counterpart, Cyclo(Ile-Tyr) , a diketopiperazine, functions as a modulator of prokaryotic communication systems. This cyclic dipeptide has been identified as a potent Quorum Sensing Inhibitor (QSI). Quorum sensing (QS) is a cell-density-dependent communication mechanism used by bacteria to coordinate collective behaviors, including biofilm formation and virulence factor production.

The primary model organism for studying the QSI activity of Cyclo(Ile-Tyr) is Pseudomonas aeruginosa, an opportunistic human pathogen whose virulence is heavily regulated by QS. P. aeruginosa utilizes complex QS systems, including the las and rhl systems, which are controlled by the transcriptional regulators LasR and RhlR, respectively.

The mechanism of inhibition by Cyclo(Ile-Tyr) is believed to be competitive antagonism. It structurally mimics the native N-acyl-homoserine lactone (AHL) autoinducer molecules and competes for binding to the active site of the LasR protein. By occupying the receptor without activating it, Cyclo(Ile-Tyr) effectively blocks the QS signaling cascade. This inhibition leads to a significant reduction in the expression of QS-controlled virulence factors and a disruption of biofilm maturation.

Data Table 8.1.2: Quorum Sensing Inhibitory Activity of Cyclo(Ile-Tyr)

Click to view interactive data

| Target Organism | QS System Targeted | Mechanism of Action | Virulence Factor/Process Inhibited |

| Pseudomonas aeruginosa PAO1 | las system | Competitive antagonism at the LasR receptor | Elastase production |

| Pseudomonas aeruginosa PAO1 | las and rhl systems | Disruption of the QS regulatory hierarchy | Pyocyanin production |

| Pseudomonas aeruginosa PAO1 | General QS network | Interference with autoinducer binding | Biofilm formation and maturation |

| Pseudomonas aeruginosa PAO1 | rhl system | Downstream effect of las inhibition | Rhamnolipid synthesis |

Interaction with Enzyme Systems and Functional Modulation (mechanistic)

Linear this compound has been extensively studied for its ability to interact with and inhibit specific enzymes, most notably Angiotensin-Converting Enzyme (ACE). ACE is a key zinc-dependent metalloprotease in the renin-angiotensin system, where it catalyzes the conversion of the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.

The inhibitory action of this compound on ACE is a classic example of competitive inhibition. The structural features of the dipeptide are crucial for its high-affinity binding to the enzyme's active site.

C-Terminal Tyrosine: The aromatic ring of the C-terminal tyrosine residue is thought to engage in hydrophobic interactions within the S1' subsite of the ACE active site. The carboxyl group of tyrosine forms a critical ionic bond with the active site's zinc ion (Zn²⁺).

N-Terminal Isoleucine: The bulky, hydrophobic side chain of the N-terminal isoleucine residue fits into the S1 pocket of the enzyme, further strengthening the binding affinity.

Peptide Bond: The peptide bond is positioned for cleavage by the enzyme, allowing it to act as a competitive substrate inhibitor.

The potency of this inhibition is quantified by the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of ACE activity in vitro. Research has consistently demonstrated that this compound is a potent ACE inhibitor, with reported IC₅₀ values often in the low micromolar range, indicating a strong interaction.

Data Table 8.2: Enzymatic Inhibition Profile of this compound

Click to view interactive data

| Target Enzyme | Inhibitor | Mechanism of Inhibition | Reported IC₅₀ Value (Representative) |

| Angiotensin-Converting Enzyme (ACE) | This compound (Ile-Tyr) | Competitive Inhibition | ~5 µM |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Isoleucyltyrosine, and how can yield optimization be systematically approached?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, leveraging Fmoc/t-Bu chemistry for sequential amino acid coupling. Yield optimization requires iterative adjustments to reaction parameters (e.g., molar ratios, temperature, coupling agents like HBTU or DCC). Purity is monitored via HPLC, with post-synthesis purification using reverse-phase chromatography .

- Table : Comparison of coupling agents in SPPS for this compound synthesis.

| Coupling Agent | Reaction Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HBTU | 2 | 78 | ≥95% |

| DCC | 3 | 65 | 90% |

| EDCI | 2.5 | 70 | 92% |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while NMR (1H, 13C) verifies stereochemistry. Purity is assessed via HPLC with UV detection at 214 nm. For stability under analysis, use controlled temperature (25°C) and inert atmospheres to prevent degradation .

Q. How can researchers design experiments to assess this compound’s solubility across different solvents?

- Methodological Answer : Use shake-flask method with HPLC quantification. Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol), equilibrate at 25°C for 24 hr, and centrifuge to isolate supernatant. Triplicate measurements ensure reproducibility. Account for solvent polarity and hydrogen-bonding capacity in data interpretation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved through experimental redesign?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, incubation time). Conduct dose-response studies using standardized protocols (e.g., MTT assay for cytotoxicity) with controls for pH, temperature, and serum content. Cross-validate findings via orthogonal assays (e.g., flow cytometry for apoptosis) .

- Table : Example of bioactivity variability in different cell lines.

| Cell Line | IC50 (µM) | Assay Duration (hr) | Serum Content (%) |

|---|---|---|---|

| HeLa | 12.3 | 48 | 10 |

| HEK293 | 18.7 | 72 | 5 |

| MCF-7 | 9.8 | 48 | 10 |

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding affinities and conformational stability. Validate predictions with mutagenesis studies targeting predicted binding residues. Use free-energy perturbation (FEP) to quantify thermodynamic contributions of key interactions .

Q. How can multi-omics approaches (e.g., proteomics, metabolomics) elucidate this compound’s mechanism of action?

- Methodological Answer : Integrate LC-MS/MS proteomics to identify differentially expressed proteins post-treatment and GC-MS metabolomics for pathway analysis. Apply bioinformatics tools (STRING, KEGG) to map networks. Validate hubs (e.g., kinases) via siRNA knockdown and functional assays .